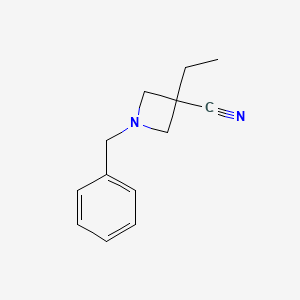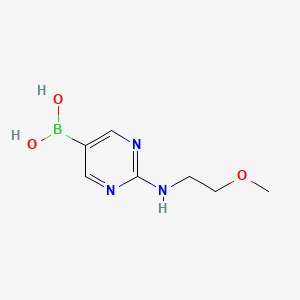
(2-((2-Methoxyethyl)amino)pyrimidin-5-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-((2-Methoxyethyl)amino)pyrimidin-5-yl)boronic acid is a boronic acid derivative with a pyrimidine ring. This compound is of interest due to its potential applications in various fields, including organic synthesis and medicinal chemistry. Boronic acids are known for their ability to form reversible covalent bonds with diols, which makes them useful in various chemical reactions and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-((2-Methoxyethyl)amino)pyrimidin-5-yl)boronic acid typically involves the reaction of 2-((2-Methoxyethyl)amino)pyrimidine with a boronic acid derivative. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst to facilitate the formation of the carbon-boron bond . The reaction conditions usually include a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors could enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(2-((2-Methoxyethyl)amino)pyrimidin-5-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to a boronate ester or boronic anhydride.
Reduction: The compound can be reduced to form a borohydride derivative.
Substitution: The boronic acid group can participate in nucleophilic substitution reactions, forming new carbon-boron bonds.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium periodate can be used under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Palladium catalysts and bases like potassium carbonate are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronate esters, while substitution reactions can produce various boronic acid derivatives.
Aplicaciones Científicas De Investigación
(2-((2-Methoxyethyl)amino)pyrimidin-5-yl)boronic acid has several scientific research applications:
Biology: The compound can be used in the development of boron-containing drugs, which have potential therapeutic applications.
Medicine: Boronic acids are explored for their role in enzyme inhibition, particularly proteasome inhibitors used in cancer treatment.
Industry: The compound can be used in the synthesis of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of (2-((2-Methoxyethyl)amino)pyrimidin-5-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition, where the boronic acid group interacts with the active site of the enzyme, leading to its inhibition. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
(2-((2-Methoxyethyl)amino)pyrimidin-5-yl)boronic acid is unique due to the presence of the 2-methoxyethylamino group, which can influence its reactivity and interactions with other molecules. This functional group can enhance the compound’s solubility and potentially improve its biological activity compared to other boronic acid derivatives.
Propiedades
Fórmula molecular |
C7H12BN3O3 |
|---|---|
Peso molecular |
197.00 g/mol |
Nombre IUPAC |
[2-(2-methoxyethylamino)pyrimidin-5-yl]boronic acid |
InChI |
InChI=1S/C7H12BN3O3/c1-14-3-2-9-7-10-4-6(5-11-7)8(12)13/h4-5,12-13H,2-3H2,1H3,(H,9,10,11) |
Clave InChI |
MMSPFXCOMVSROI-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CN=C(N=C1)NCCOC)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


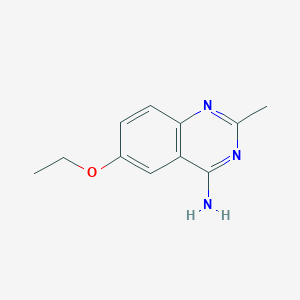
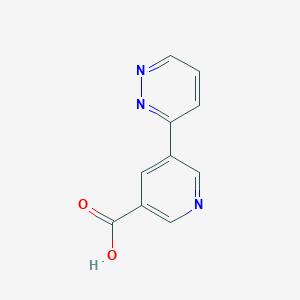
![3-Methyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B11900306.png)
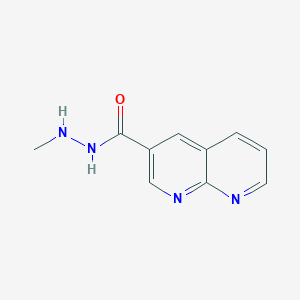
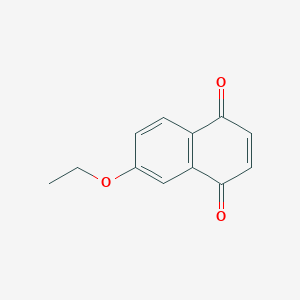
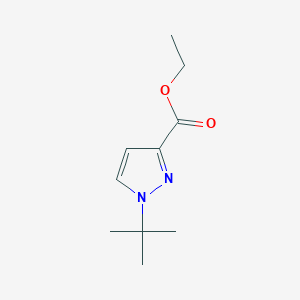



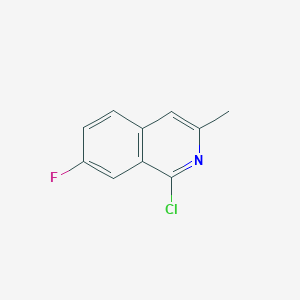
![4-Chloro-2,6-dimethylthieno[3,2-d]pyrimidine](/img/structure/B11900342.png)


